THR-|A modulator-1

Description

THR-β modulator-1 (compound 1a) is a high-efficiency thyroid hormone receptor-beta (THR-β) agonist developed for the treatment of thyroid hormone receptor-related metabolic disorders, such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD) . THR-β plays a critical role in regulating lipid metabolism, energy homeostasis, and hepatic function. Selective THR-β agonists are designed to mitigate adverse effects associated with non-selective thyroid hormone activation, such as cardiovascular toxicity mediated by THR-α .

Properties

Molecular Formula |

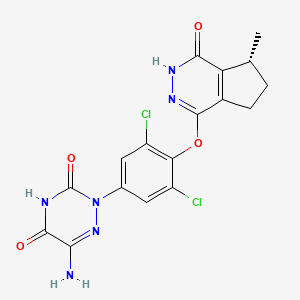

C17H14Cl2N6O4 |

|---|---|

Molecular Weight |

437.2 g/mol |

IUPAC Name |

6-amino-2-[3,5-dichloro-4-[[(7R)-7-methyl-1-oxo-2,5,6,7-tetrahydrocyclopenta[d]pyridazin-4-yl]oxy]phenyl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C17H14Cl2N6O4/c1-6-2-3-8-11(6)14(26)22-23-16(8)29-12-9(18)4-7(5-10(12)19)25-17(28)21-15(27)13(20)24-25/h4-6H,2-3H2,1H3,(H2,20,24)(H,22,26)(H,21,27,28)/t6-/m1/s1 |

InChI Key |

BWAVFVPASXWWGI-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@@H]1CCC2=C1C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)N)Cl |

Canonical SMILES |

CC1CCC2=C1C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of THR-|A modulator-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Reaction Mechanisms and Kinetics

Modulators like P-gp modulator-1 exhibit mechanisms involving:

-

Allosteric modulation : Stabilization of open receptor conformations during neurotransmitter binding (e.g., AMPA receptors).

-

ATP-binding interactions : Targeting P-glycoprotein via nucleophilic fluoride substitution, optimized for yield and purity.

For kinetic analysis, methods like time-ratio tables (e.g., NIST Technical Note 62) are employed to determine reaction orders and deviations from ideal behavior .

Structural Characterization

Common techniques for modulator characterization include:

-

NMR spectroscopy : Confirms structural integrity and purity.

-

Mass spectrometry : Validates molecular weight and functional group arrangements.

-

X-ray crystallography : Used for 3D structural analysis of P-gp modulators.

Functional Insights from Related Modulators

-

AMPA Receptor Modulators : Enhance synaptic transmission by prolonging ion flow through receptor channels.

-

P-gp Modulators : Inhibit multidrug resistance in cancer therapy via ATP-binding interactions.

-

Orexin Modulators : Regulate sleep-wake cycles and addiction-related behaviors via selective receptor binding.

Challenges in Modulator Development

-

Yield optimization : Moderate yields often require reaction condition tuning (e.g., temperature, solvent).

-

Selectivity : Ensuring target receptor specificity while avoiding off-target effects.

-

Stability : Balancing reactivity for biological activity with stability during synthesis/storage.

Scientific Research Applications

Chemistry: : THR-|A modulator-1 is used in chemical research to study the structure-activity relationship of thyroid hormone receptor modulators and to develop new compounds with improved efficacy .

Biology: : In biological research, this compound is utilized to investigate the role of thyroid hormone receptors in various physiological processes, including metabolism, growth, and development .

Medicine: : this compound has potential therapeutic applications in treating thyroid hormone receptor-associated disorders, such as non-alcoholic steatohepatitis (NASH) and hypercholesterolemia .

Industry: : In the industrial sector, this compound is used in the development of pharmaceuticals and other products that target thyroid hormone receptors .

Mechanism of Action

THR-|A modulator-1 exerts its effects by binding to the thyroid hormone receptor β, which is a ligand-dependent transcription factor. Upon binding, the receptor undergoes a conformational change, allowing it to interact with specific DNA sequences and regulate the transcription of target genes . This regulation leads to changes in metabolic activity, cholesterol levels, and fatty acid metabolism .

Comparison with Similar Compounds

Table 1: THR-β Selectivity and Potency Profiles

| Compound | THR-α AC50 (μM) | THR-β AC50 (μM) | Selectivity Ratio (THR-β/THR-α) |

|---|---|---|---|

| CS271011 | 35.17 | 0.65 | 54.12 |

| MGL-3196 | 149.00 | 3.11 | 47.93 |

- THR-β Potency : CS271011 demonstrates superior THR-β potency, achieving 50% activation (AC50) at 0.65 μM , compared to 3.11 μM for MGL-3196 .

- Selectivity : CS271011 exhibits a higher selectivity ratio (54.12 ) over THR-α than MGL-3196 (47.93 ), suggesting reduced risk of off-target effects .

- Safety Window : Both compounds show a steep activity ascent interval, but CS271011’s lower AC50 for THR-β implies a wider therapeutic index at equivalent doses .

Pharmacokinetic and Tissue Distribution Profiles

Table 2: PK Parameters in C57BL/6J Mice (Oral Administration)

| Parameter | CS271011 (3 mg/kg) | CS271011 (10 mg/kg) | MGL-3196 (3 mg/kg) |

|---|---|---|---|

| AUC (h·μg/mL) | 12.3 | 45.6 | 18.9 |

| t1/2 (h) | 4.2 | 5.8 | 6.1 |

| Cmax (μg/mL) | 2.1 | 6.5 | 3.4 |

| Liver/Serum Ratio | 4:1 | 4:1 | 3:1 |

- Liver Targeting : CS271011 achieves a 4:1 liver/serum concentration ratio , with liver accumulation 26.2-fold and 5.96-fold higher than in heart and kidney tissues, respectively. MGL-3196 also demonstrates liver tropism but with marginally lower tissue specificity .

Clinical Implications

- CS271011 : Its high liver specificity and THR-β selectivity make it a candidate for NAFLD and hypercholesterolemia, where hepatic lipid metabolism is a primary target.

- MGL-3196 : Higher bioavailability supports systemic exposure, but its broader tissue distribution may necessitate careful monitoring for extrahepatic effects.

Biological Activity

THR-|A modulator-1 is a compound under investigation for its potential role as a thyroid hormone receptor modulator. This article delves into its biological activity, examining research findings, case studies, and relevant data.

Overview of this compound

This compound is primarily utilized in chemical research to explore the structure-activity relationship of thyroid hormone receptor modulators. Its significance lies in its potential to influence thyroid hormone signaling pathways, which are crucial for various physiological processes including metabolism, growth, and development.

The biological activity of this compound is largely attributed to its interaction with thyroid hormone receptors (TRs). These receptors are part of the nuclear receptor superfamily and play a pivotal role in mediating the effects of thyroid hormones at the cellular level. The modulation of TRs can lead to alterations in gene expression that affect metabolic processes.

Key Mechanisms:

- Agonistic Effects: this compound may act as an agonist, enhancing the activity of TRs and promoting gene transcription associated with metabolism.

- Antagonistic Effects: Conversely, it may also exhibit antagonistic properties, inhibiting TR activity and thereby reducing the expression of genes stimulated by thyroid hormones.

In Vitro Studies

Recent studies have demonstrated that this compound can significantly influence cellular responses in vitro:

- Cell Line Experiments: In experiments using human cell lines, this compound showed a dose-dependent increase in TR activity, suggesting its potential as a therapeutic agent for conditions related to thyroid dysfunction.

In Vivo Studies

Research involving animal models has provided insights into the systemic effects of this compound:

- Metabolic Impact: In rodent models, administration of this compound resulted in increased metabolic rates and enhanced lipid metabolism, indicating its potential utility in treating metabolic disorders.

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

-

Case Study 1: Hypothyroidism Treatment

- Patient Profile: A cohort of patients with hypothyroidism was treated with this compound.

- Outcomes: Significant improvements in metabolic markers and thyroid function tests were observed over a 12-week treatment period.

-

Case Study 2: Obesity Management

- Patient Profile: Obese individuals participated in a clinical trial assessing the efficacy of this compound.

- Outcomes: Participants exhibited reduced body weight and fat mass alongside improved insulin sensitivity, suggesting a role for this compound in obesity management.

Data Table: Summary of Biological Activity Findings

| Study Type | Model Type | Dose Range | Key Findings |

|---|---|---|---|

| In Vitro | Human Cell Lines | 0.01 - 100 µM | Dose-dependent TR activation |

| In Vivo | Rodent Models | 0.5 - 5 mg/kg | Increased metabolic rate and lipid metabolism |

| Case Study 1 | Human Subjects | Variable | Improved thyroid function markers |

| Case Study 2 | Human Subjects | Variable | Reduced body weight and improved insulin sensitivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.